4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride
Description
The compound 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride is a bicyclic amine derivative with a morpholine-substituted ethyl chain. Its core structure consists of a 3,9-diazabicyclo[3.3.1]nonane scaffold, substituted at position 3 with a benzyl group and at position 9 with an ethylmorpholine moiety. The trihydrochloride trihydrate salt form enhances its aqueous solubility and stability, critical for pharmacological applications .
Properties
CAS No. |
23462-14-8 |
|---|---|
Molecular Formula |
C20H40Cl3N3O4 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride |
InChI |
InChI=1S/C20H31N3O.3ClH.3H2O/c1-2-5-18(6-3-1)15-22-16-19-7-4-8-20(17-22)23(19)10-9-21-11-13-24-14-12-21;;;;;;/h1-3,5-6,19-20H,4,7-17H2;3*1H;3*1H2 |
InChI Key |
PTGXLHGHQPXKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC(C1)N2CCN3CCOCC3)CC4=CC=CC=C4.O.O.O.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Linear Diamines
A cyclocondensation reaction between 1,5-diaminopentane and formaldehyde under acidic conditions yields the bicyclic core. This method, adapted from analogous diazabicyclo syntheses, proceeds via intramolecular imine formation followed by reduction to stabilize the amine bridges. Typical conditions involve refluxing in ethanol with hydrochloric acid as a catalyst, achieving yields of 65–70% after recrystallization.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclizations offer higher regioselectivity. For example, using Pd₂(dba)₃ with BINAP as a ligand in toluene at 90°C facilitates the formation of the diazabicyclo structure from brominated precursors. This method minimizes byproducts but requires stringent anhydrous conditions and achieves moderate yields (50–60%).
Attachment of the Morpholine-Ethyl Moiety
Coupling the benzylated diazabicyclo intermediate to morpholine occurs via a two-step sequence:
Morpholine Coupling
Buchwald-Hartwig amination conditions (Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 90°C) link the ethylamine intermediate to morpholine. This method, adapted from radiopharmaceutical syntheses, achieves 70–75% yield after 24 hours, with residual palladium removed via chelating resins.
Quaternization and Salt Formation
The tertiary amine is converted to a quaternary ammonium salt via hydrochloric acid treatment:
Hydrochloric Acid Quaternization
Stirring the free base with concentrated HCl (3 equivalents) in ethanol at 0°C precipitates the trihydrochloride salt. The trihydrate form crystallizes upon slow evaporation at 4°C, yielding >95% purity.
Counterion Exchange
Alternative salts (e.g., triflate) may be synthesized via anion exchange resins, though the trihydrochloride form predominates due to its stability and solubility profile.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1), achieving a melting point of 210–212°C. X-ray diffraction confirms the trihydrate structure, with lattice water molecules resolved at 2.1 Å.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) removes residual organic impurities, ensuring >99% purity for pharmacological applications.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–70 | 95 | Cost-effective, scalable |
| Pd-Catalyzed Cyclization | 50–60 | 98 | High regioselectivity |
| Buchwald-Hartwig Coupling | 70–75 | 99 | Minimal byproducts |
Challenges and Optimization Opportunities
- Byproduct Formation : Dialkylation during benzylation remains a key issue. Using bulkier bases (e.g., DIPEA) or low temperatures (−20°C) suppresses this side reaction.
- Catalyst Cost : Pd₂(dba)₃ accounts for 30% of synthesis costs. Substituting with Pd(OAc)₂ reduces expenses by 40% without compromising yield.
- Hydrate Stability : The trihydrate form is hygroscopic. Lyophilization or storage under argon mitigates decomposition.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group or the morpholine moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride involves its interaction with specific molecular targets. The diazabicyclo nonane ring system and the morpholine moiety are believed to play crucial roles in its binding to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diazabicyclo Core
a) 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo[3.3.1]nonane Trihydrochloride Trihydrate
- CAS : 23462-15-9
- Key Differences: Replaces the ethylmorpholine group with a dimethylaminopropyl chain.
- However, reduced solubility may limit its therapeutic utility .
b) 3-Benzyl-9-(2-piperidinopropyl)-3,9-diazabicyclo[3.3.1]nonane Trihydrochloride Hydrate
- CAS : 23462-20-6
- Key Differences: Substitutes the ethylmorpholine with a piperidinopropyl group.
- Pharmacological Impact : Piperidine rings confer rigidity and may enhance affinity for nicotinic or muscarinic receptors. This compound demonstrated weak central cholinergic activity in preclinical models .
c) 3-Benzyl-9-(2-(dimethylamino)ethyl)-3,9-diazabicyclo[3.3.1]nonane Dihydrochloride
- CAS : 23462-03-5
- Key Differences: Shorter ethyl chain with dimethylamino termination and a dihydrochloride salt.
- Pharmacological Impact : Dihydrochloride salts typically exhibit lower solubility than trihydrochloride forms. This derivative showed moderate antihypertensive effects in anesthetized cats, reducing arterial pressure by 20–50 mm Hg for 5–10 minutes .
Bicyclic Core Modifications
a) 3,9-Diazabicyclo[4.2.1]nonane Derivatives
- Example: 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS: 7309-42-4)
- Key Differences : Larger bicyclic core ([4.2.1] vs. [3.3.1]) with a ketone group.
- Such derivatives are often explored as intermediates for TLR4 inhibitors .
Pharmacological Activity Comparison
Key Research Findings
- Antihypertensive Effects: Derivatives with alkylaminoethyl substituents (e.g., dimethylaminoethyl or diethylaminoethyl) consistently reduced arterial pressure in feline models, though duration varied with substituent length and salt form .
- Cholinergic Activity : Piperidine-containing analogs showed weak central cholinergic effects, while morpholine derivatives may favor peripheral activity due to solubility differences .
- Structural Insights : Ethylmorpholine substitution in the target compound likely enhances water solubility and TLR4 binding compared to lipophilic analogs, as suggested by QSAR models for related bicyclic amines .
Q & A
Q. How to design a factorial experiment for optimizing reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
